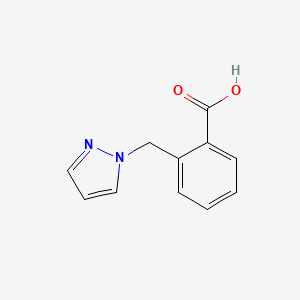

![molecular formula C15H16N2O3S2 B2542726 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941977-99-7](/img/structure/B2542726.png)

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfur dioxide bond attached to an amine group, and they are often used in medicinal chemistry for their antibacterial properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds and their synthesis, structural analysis, and potential applications, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine was achieved using solid-phase synthesis and involved a reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield pyrrolidin-3-ones . This suggests that the synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide might also involve solid-phase synthesis techniques and could potentially undergo similar rearrangements under certain conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic techniques. For instance, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was characterized using FTIR, FT-Raman NMR, and single-crystal X-ray diffraction . These techniques can provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of the compound. Density functional theory (DFT) calculations are also commonly used to predict the geometry and to support the experimental findings .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, depending on their functional groups and the reaction conditions. The rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones is an example of a chemical reaction that these compounds can undergo . This indicates that N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide may also be capable of undergoing similar rearrangements or other reactions that could be explored for synthetic or medicinal purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as thermal stability, vibrational frequencies, and electronic properties, can be studied using experimental and theoretical approaches. The thermal stability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Additionally, the electronic properties, such as HOMO-LUMO energies, can indicate the charge transfer within the molecule . These analyses are crucial for understanding the behavior of the compound under different conditions and can aid in the design of new compounds with desired properties.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Mechanistic Insights

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is explored in the realm of synthetic organic chemistry for its potential in facilitating novel reactions. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides yields chiral pyrrolidin-3-ones, revealing a unique reaction pathway different from the expected formation of 1,4-oxazepanes. This insight into the mechanistic underpinnings of such reactions expands the toolbox for synthesizing complex organic molecules (Králová et al., 2019).

Antibacterial Applications

The quest for new antibacterial agents has led to the synthesis of heterocyclic compounds incorporating sulfonamido moieties. These compounds have been tested for their antibacterial efficacy, revealing several with high activities against bacterial strains. This research underscores the potential of sulfonamide derivatives in developing new antibacterial drugs (Azab et al., 2013).

Anticonvulsant Properties

Research into heterocyclic compounds containing a sulfonamide moiety has also uncovered their potential as anticonvulsant agents. Certain synthesized derivatives have demonstrated significant protection against convulsions, indicating their utility in developing treatments for seizure-related disorders (Farag et al., 2012).

Anticancer and Radiosensitizing Activities

A novel series of sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and ability to enhance the cell-killing effect of γ-radiation. These compounds exhibit promising in-vitro anticancer activity, highlighting the potential of sulfonamide-based compounds in cancer therapy and radiosensitization (Ghorab et al., 2015).

Environmental and Biological Sensing

The development of sensitive and selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols is crucial. A novel design of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols showcases the application of sulfonamide derivatives in environmental and biological sciences, providing a powerful tool for sensitive detection (Wang et al., 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with a variety of targets, contributing to their diverse biological activities .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The structure–activity relationship (sar) of compounds with a pyrrolidine ring suggests that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-11-6-7-12(10-13(11)17-8-2-4-14(17)18)16-22(19,20)15-5-3-9-21-15/h3,5-7,9-10,16H,2,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDCDNMVGQFGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

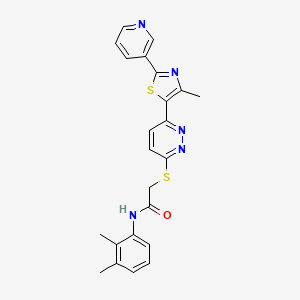

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide](/img/structure/B2542656.png)

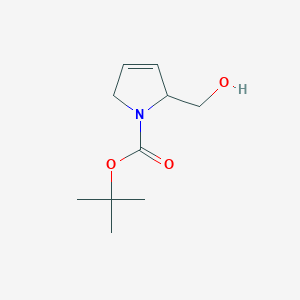

![4-Cyclopentyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2542657.png)

![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2542659.png)

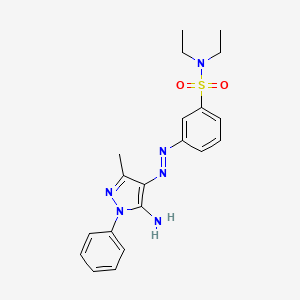

![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)

![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)

![4-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2542664.png)

![N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2542665.png)